![molecular formula C21H29NaO4 B069829 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt CAS No. 163251-41-0](/img/structure/B69829.png)
1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt
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Overview
Description
1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt, also known as HPPH, is a synthetic compound that has been used in scientific research for various applications. This compound is a derivative of tocopherol, which is a form of vitamin E. HPPH has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt is not fully understood. However, studies have shown that 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has the ability to generate singlet oxygen when exposed to light. Singlet oxygen is a highly reactive form of oxygen that can cause damage to cells and tissues. This property of 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt makes it a potential candidate for use in photodynamic therapy.
Biochemical and Physiological Effects
1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has been found to have several biochemical and physiological effects. Studies have shown that 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt can induce apoptosis, which is a form of programmed cell death. 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt in lab experiments is its ability to generate singlet oxygen when exposed to light. This property makes it a potential candidate for use in photodynamic therapy. However, one of the limitations of using 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt. One potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Further research is also needed to better understand the mechanism of action of 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt involves several steps. The first step involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This is followed by the reaction of the resulting compound with sodium hydride to form 1-cyclohexyl-1-phenylethanol. The final step involves the reaction of this compound with tocopheryl acetate to form 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt.
Scientific Research Applications
1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has been used in scientific research for various applications. One of the most promising applications of 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt is in the field of cancer research. Studies have shown that 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has the potential to be used as a photosensitizer in photodynamic therapy for the treatment of cancer. 1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
163251-41-0 |
---|---|
Product Name |
1-Hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt |
Molecular Formula |
C21H29NaO4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
sodium;2-[(1S,3R)-1-hydroxy-3-[(E)-3-hydroxy-7-phenylhept-1-enyl]cyclohexyl]acetate |
InChI |
InChI=1S/C21H30O4.Na/c22-19(11-5-4-9-17-7-2-1-3-8-17)13-12-18-10-6-14-21(25,15-18)16-20(23)24;/h1-3,7-8,12-13,18-19,22,25H,4-6,9-11,14-16H2,(H,23,24);/q;+1/p-1/b13-12+;/t18-,19?,21-;/m0./s1 |
InChI Key |
MJGHSHZZATUGPV-ZVYUWOCZSA-M |
Isomeric SMILES |
C1C[C@H](C[C@@](C1)(CC(=O)[O-])O)/C=C/C(CCCCC2=CC=CC=C2)O.[Na+] |
SMILES |
C1CC(CC(C1)(CC(=O)[O-])O)C=CC(CCCCC2=CC=CC=C2)O.[Na+] |
Canonical SMILES |
C1CC(CC(C1)(CC(=O)[O-])O)C=CC(CCCCC2=CC=CC=C2)O.[Na+] |
synonyms |
1-hydroxy-3-(3-hydroxy-7-phenyl-1-hepten-1-yl)-1-cyclohexane acetate sodium salt PH 163 PH-163 |
Origin of Product |
United States |
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